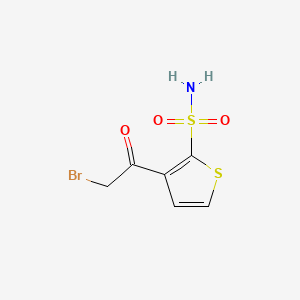

3-(2-Bromoacetyl)thiophene-2-sulfonamide

Description

3-(2-Bromoacetyl)thiophene-2-sulfonamide (CAS: 154127-28-3) is a brominated sulfonamide derivative with the molecular formula C₆H₅BrClNO₃S₂ and a molecular weight of 318.6 g/mol . It features a thiophene ring substituted at position 3 with a bromoacetyl group and a sulfonamide moiety at position 2. This compound serves as a versatile precursor in organic synthesis, particularly for constructing heterocyclic systems with biological activities such as cytotoxicity and antimicrobial effects .

Properties

IUPAC Name |

3-(2-bromoacetyl)thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO3S2/c7-3-5(9)4-1-2-12-6(4)13(8,10)11/h1-2H,3H2,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVKKDOGXCDAAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(=O)CBr)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00658040 | |

| Record name | 3-(Bromoacetyl)thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00658040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154127-28-3 | |

| Record name | 3-(2-Bromoacetyl)-2-thiophenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154127-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Bromoacetyl)thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00658040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Thiophenesulfonamide, 3-(2-bromoacetyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(2-Bromoacetyl)thiophene-2-sulfonamide typically involves the bromination of 3-acetylthiophene followed by sulfonamide formation. One common method includes:

Bromination: 3-Acetylthiophene is reacted with bromine in the presence of a suitable solvent like acetic acid to yield 3-(2-Bromoacetyl)thiophene.

Sulfonamide Formation: The brominated product is then treated with a sulfonamide reagent under controlled conditions to form this compound.

Industrial Production Methods:

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

3-(2-Bromoacetyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiol derivatives.

Condensation Reactions: The compound can participate in condensation reactions with amines or other nucleophiles to form more complex structures.

Common Reagents and Conditions:

Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be formed.

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Thiol derivatives.

Scientific Research Applications

Chemistry:

3-(2-Bromoacetyl)thiophene-2-sulfonamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials and catalysts.

Biology and Medicine:

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents.

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, such as organic semiconductors and light-emitting diodes .

Mechanism of Action

The mechanism of action of 3-(2-Bromoacetyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonamide group can enhance the compound’s solubility and facilitate its interaction with biological membranes .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include:

Key Observations :

- Chlorine substitution (e.g., 5-chloro derivatives) enhances electrophilicity, facilitating nucleophilic reactions in heterocyclic synthesis .

- N-Alkylation (e.g., 3-methoxypropyl group) improves solubility and bioavailability, critical for pharmaceutical applications .

- Hybrid structures (e.g., benzothiazole-furan hybrids) expand bioactivity profiles, targeting specific enzymes like anthrax lethal factor .

Physicochemical Properties

- Solubility: The parent compound is poorly water-soluble but derivatives with polar groups (e.g., 3-methoxypropyl) show improved solubility in DMSO and ethanol .

- Stability : Bromoacetyl groups are sensitive to hydrolysis, requiring anhydrous conditions during synthesis .

Biological Activity

3-(2-Bromoacetyl)thiophene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This compound features a thiophene ring substituted with a bromoacetyl group and a sulfonamide moiety, which are known to influence its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial activity, particularly against various strains of bacteria. Its structural components contribute to its efficacy in inhibiting microbial growth.

Antimicrobial Activity

- Mechanism of Action : The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to a depletion of folate levels, ultimately hindering bacterial growth and replication .

- Activity Spectrum : Studies have shown that compounds similar to this compound possess broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria .

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound have been reported in various studies, indicating its potency against specific bacterial strains. For instance, MIC values ranging from 4 to 32 µg/mL have been observed against common pathogens such as Staphylococcus aureus and Escherichia coli.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- Substituent Effects : The presence of the bromoacetyl group enhances the lipophilicity of the compound, which may improve its ability to penetrate bacterial cell membranes .

- Sulfonamide Moiety : The sulfonamide functional group is essential for antimicrobial activity, as it directly interacts with the target enzyme involved in folate biosynthesis .

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

- Synthesis and Evaluation : A study synthesized various thiophene derivatives and evaluated their antimicrobial properties. Among them, this compound demonstrated superior activity compared to other synthesized compounds .

- In Vivo Studies : In vivo studies on animal models have shown that this compound exhibits significant antibacterial effects without notable toxicity, suggesting a favorable therapeutic index .

Comparative Analysis

To further illustrate the biological activity of this compound, the following table compares it with related compounds:

| Compound Name | Structure Type | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| This compound | Thiophene sulfonamide | 4 - 32 | Antibacterial |

| Sulfanilamide | Sulfonamide | 8 - 64 | Antibacterial |

| Trimethoprim | Dihydrofolate reductase inhibitor | 1 - 16 | Antibacterial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.